

An In-depth Technical Guide to Tautomerism in Benzoylthiourea Compounds

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Compound of Interest

Compound Name: **Benzoylthiourea**

Cat. No.: **B1224501**

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Introduction

Benzoylthiourea derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, is intrinsically linked to their structural and electronic characteristics.^{[1][2]} A fundamental aspect of their chemistry is the phenomenon of tautomerism, which involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers. This guide provides a comprehensive investigation into the tautomerism of **benzoylthiourea** compounds, presenting key quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in the field.

Tautomeric Forms in Benzoylthiourea Compounds

Benzoylthiourea compounds primarily exhibit thione-thiol and keto-enol tautomerism. The equilibrium between these forms is influenced by various factors, including the nature of substituents, solvent polarity, and temperature.

- Thione-Thiol Tautomerism: This is the most prevalent form of tautomerism in **benzoylthioureas**, involving the migration of a proton from a nitrogen atom to the sulfur atom of the thiocarbonyl group (C=S), resulting in a thiol tautomer (C=N-SH).

- Keto-Enol Tautomerism: This involves the migration of a proton from a nitrogen atom to the oxygen atom of the carbonyl group (C=O), leading to an enol tautomer (C=N-OH).

In the solid state, **benzoylthiourea** derivatives predominantly exist in the thione and keto forms.^{[3][4]} This conformation is often stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom, forming a six-membered pseudo-ring.^[5] The common configuration observed is trans with respect to the C-N bond of the benzoyl group and cis with respect to the C-N bond of the thiourea moiety.^{[6][7]}

Quantitative Data on Tautomeric Structures

The structural parameters of **benzoylthiourea** derivatives have been extensively studied using X-ray crystallography and computational methods. The following tables summarize key bond lengths and angles for representative compounds, providing a quantitative insight into their molecular geometry.

Table 1: Selected Bond Lengths (Å) in **Benzoylthiourea** Derivatives from X-ray Crystallography

Compound	C=S	C=O	C(O)-N	C(S)-N(H)	C(S)-N(R)	Reference
N,N-dimethyl-N'-(2-methylbenzoyl)thiourea a	1.685(2)	1.226(2)	1.392(3)	1.353(3)	1.341(3)	[8]
N,N-dibutyl-N'-(2-methylbenzoyl)thiourea a	1.691(4)	1.222(4)	1.395(5)	1.352(5)	1.340(5)	[8]
N,N-dihexyl-N'-(2-methylbenzoyl)thiourea a	1.687(3)	1.225(3)	1.396(4)	1.355(4)	1.338(4)	[8]
N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea a	1.679(2)	1.224(2)	1.400(3)	1.326(2)	-	[4]

Table 2: Selected Bond Angles (°) in **Benzoylthiourea** Derivatives from X-ray Crystallography

Compound	O=C-N	C-N-C(S)	N-C(S)-N	Reference
N,N-dimethyl-N'-(2-methylbenzoyl)thiourea	121.2(2)	126.1(2)	116.3(2)	[8]
N,N-dibutyl-N'-(2-methylbenzoyl)thiourea	121.1(4)	126.3(3)	116.5(3)	[8]
N,N-dihexyl-N'-(2-methylbenzoyl)thiourea	121.3(3)	126.0(3)	116.4(2)	[8]
N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea	120.9(2)	127.1(2)	116.9(2)	[4]

Computational studies, primarily using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of different tautomers. While specific energy differences for a wide range of **benzoylthioureas** are not readily available in a consolidated format, DFT calculations consistently show that the thione-keto form is the most stable tautomer in the gas phase and in non-polar solvents.[9][10] The energy difference between the thione-keto and the thiol-enol tautomers is typically in the range of several kcal/mol, confirming the predominance of the former.[9]

Experimental Protocols

A thorough investigation of tautomerism in **benzoylthiourea** compounds relies on a combination of synthesis, purification, and characterization techniques.

Synthesis of N,N-Disubstituted-N'-Benzoylthioureas

This one-pot synthesis is a widely adopted and efficient method.[11][12][13]

- Formation of Benzoyl Isothiocyanate: To a solution of ammonium thiocyanate (1.0 eq) in a dry solvent such as acetone, add benzoyl chloride (1.0 eq) dropwise with stirring at room temperature. The reaction mixture is then typically refluxed for 1-2 hours to ensure the complete formation of benzoyl isothiocyanate.
- Reaction with Amine: After cooling the reaction mixture to room temperature, a solution of the desired primary or secondary amine (1.0 eq) in the same solvent is added dropwise.
- Product Formation: The resulting mixture is stirred at room temperature or gently heated for an additional 1-3 hours.
- Isolation and Purification: The reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for studying tautomeric equilibria in solution.[14][15][16]

- Sample Preparation: Dissolve the purified **benzoylthiourea** compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- ¹H NMR: Acquire the ¹H NMR spectrum. The N-H protons of the thiourea moiety typically appear as broad singlets at downfield chemical shifts (δ 10-13 ppm). The chemical shifts and the number of N-H signals can provide insights into the predominant tautomeric form and the presence of intramolecular hydrogen bonding.[17]
- ¹³C NMR: Acquire the ¹³C NMR spectrum. The chemical shift of the thiocarbonyl carbon (C=S) is typically observed in the range of δ 180-190 ppm, while the carbonyl carbon (C=O) appears around δ 165-175 ppm. These distinct chemical shifts are characteristic of the thione-keto tautomer.[17]

- Variable Temperature (VT) NMR: To study the dynamics of the tautomeric equilibrium, NMR spectra can be recorded at different temperatures. Changes in the chemical shifts and signal coalescence can provide information about the rate of interconversion between tautomers.
[\[16\]](#)

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the key functional groups present in the molecule and confirming the dominant tautomeric form.[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Sample Preparation: Prepare a KBr pellet of the solid compound or record the spectrum of a solution in a suitable solvent.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Spectral Analysis:
 - N-H stretching: Look for bands in the region of 3100-3400 cm^{-1} .
 - C=O stretching: A strong absorption band around 1650-1680 cm^{-1} is indicative of the keto form.
 - C=S stretching: The thiocarbonyl stretching vibration typically appears in the range of 700-850 cm^{-1} . The presence of this band supports the thione tautomer.
 - C-N stretching: Bands in the 1300-1500 cm^{-1} region are associated with C-N stretching vibrations.

Single-Crystal X-ray Diffraction

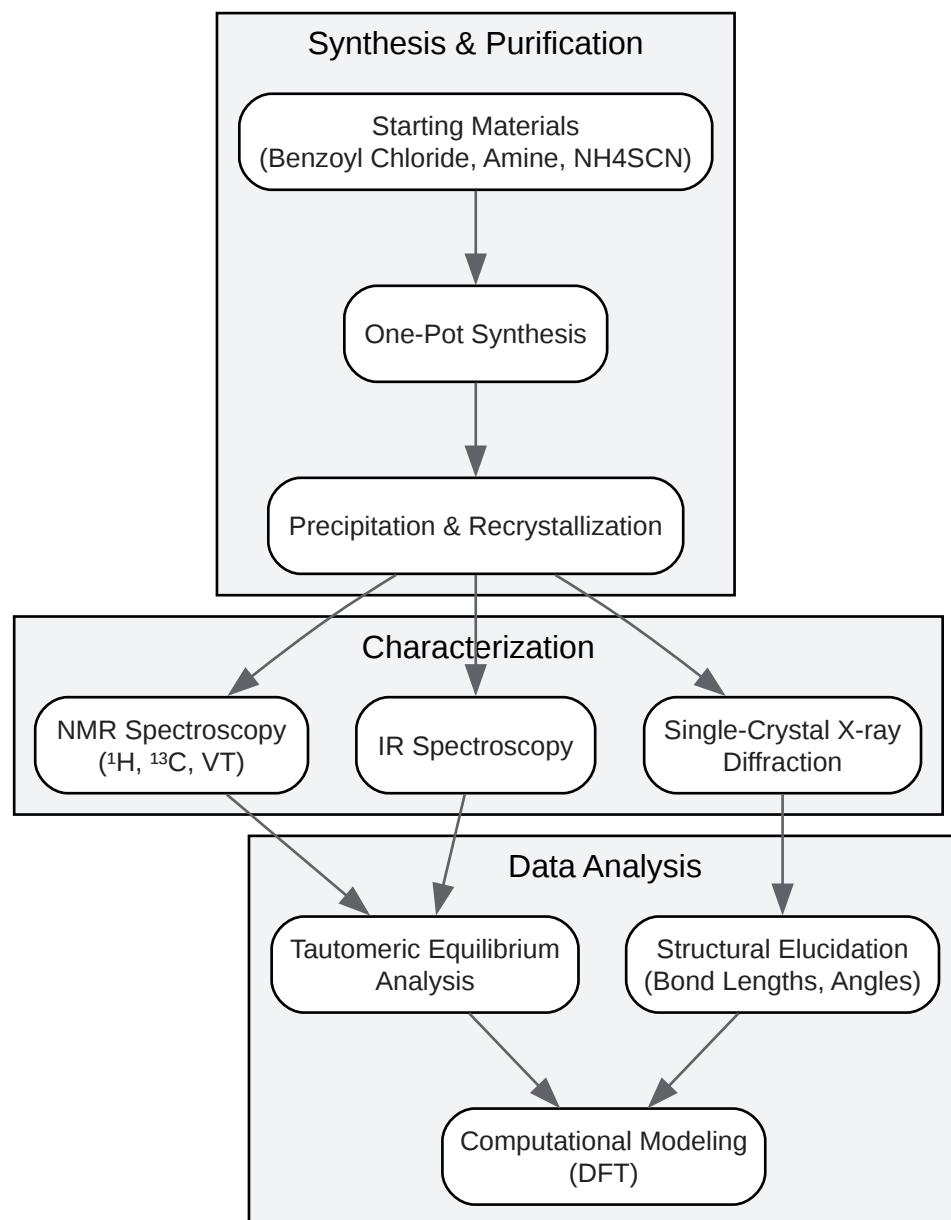
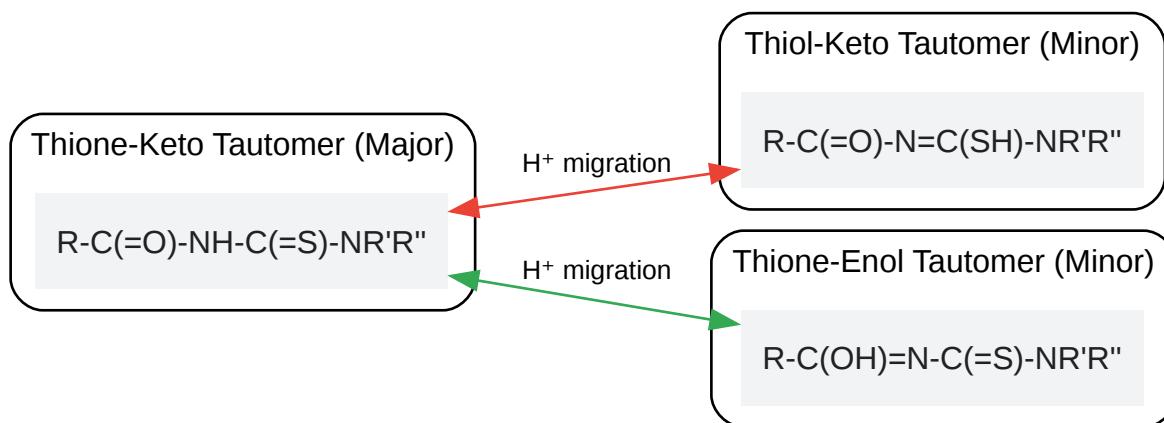
This technique provides unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[\[1\]](#)[\[8\]](#)[\[21\]](#)

- Crystal Growth: Grow single crystals of the **benzoylthiourea** derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, chloroform).[\[1\]](#)

- Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.
- Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data. This process yields the precise atomic coordinates and allows for the detailed analysis of the molecular geometry.

Visualizing Tautomerism and Experimental Workflow

Graphviz diagrams are provided below to illustrate the key concepts and processes involved in the investigation of **benzoylthiourea** tautomerism.



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